BENGHE Foundational & Exploratory

Check Availability & Pricing

(5-Bromopyridin-3-yl)methanamine molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(5-Bromopyridin-3-
Compound Name:
yl)methanamine

Cat. No.: B163011

An In-Depth Technical Guide to (5-Bromopyridin-3-yl)methanamine: Synthesis, Analysis, and
Application in Drug Discovery

This guide provides an in-depth technical overview of (5-Bromopyridin-3-yl)methanamine, a
pivotal building block for professionals in pharmaceutical research and medicinal chemistry. We
will dissect its chemical properties, provide validated protocols for its synthesis and analysis,
and explore its strategic importance in the development of modern therapeutics.

Introduction: Clarifying the Core Structure

The term "(5-Bromopyridin-3-yl)methanamine" serves as a parent name for a versatile
chemical scaffold. In practice, researchers will most commonly encounter two variants: the
primary amine and its N-methylated derivative. Both are crucial intermediates, but their distinct
molecular weights and properties necessitate clear differentiation. This guide will address both
compounds, providing clarity for procurement, synthesis, and application.

The strategic placement of a bromine atom and an aminomethyl group on the pyridine ring
makes this scaffold exceptionally valuable. The bromine atom is an excellent handle for
transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing
for the facile introduction of molecular complexity.[1][2] The aminomethyl group provides a key
vector for building out structures and interacting with biological targets.
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Core Compound Specifications

Accurate compound specification is the foundation of reproducible science. The key
physicochemical properties of the primary and N-methylated amines are summarized below for
easy reference.

1-(5-bromopyridin-3- 1-(5-Bromopyridin-3-yl)-N-
Property . .

yl)methanamine methylmethanamine
Structure
Molecular Formula CeH7BrN2 C7H9BrN2
Molecular Weight 187.04 g/mol [3] 201.06 g/mol [4][5]
CAS Number 1001414-82-9 (representative)  73335-64-5[4][5]

_ Not specified,; likely an oil or
Appearance Solid ] )
low-melting solid

SMILES NCclcncc(Br)cl CNCclcnce(Br)cl

OQUHYNMITHDQLD- YGHMCDQFNLURSO-
InChl Key

UHFFFAOYSA-N UHFFFAOYSA-N

Strategic Importance in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic
properties and participate in hydrogen bonding with biological targets.[6] The (5-
Bromopyridin-3-yl)methanamine moiety is particularly significant in the synthesis of kinase
inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and
autoimmune diseases.[7][8]

The 3-aminomethylpyridine core can act as a "hinge-binder," forming critical hydrogen bonds
with the backbone of the kinase hinge region. The bromine at the 5-position serves as a
versatile synthetic anchor point. It allows medicinal chemists to use powerful cross-coupling
reactions to explore a wide chemical space at the solvent-exposed region of the ATP-binding
pocket, optimizing potency, selectivity, and physicochemical properties.[1][9]
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Synthesis Pathway Analysis: Reductive Amination

The most direct and widely adopted method for synthesizing these compounds is the reductive
amination of a carbony! precursor, specifically 5-bromopyridine-3-carbaldehyde.[10][11] This
one-pot reaction is highly efficient and tolerates a wide range of functional groups, making it a
workhorse in drug discovery campaigns.

Causality in Experimental Design

Reductive amination involves two key transformations: the formation of an imine intermediate
from the aldehyde and an amine, followed by its immediate reduction to the final amine
product.[10] The choice of reagents is critical for success:

e Amine Source: For the primary amine, a source of ammonia (like ammonium acetate) is
used. For the N-methylated analog, methylamine is used.

e Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent.
Unlike stronger hydrides like sodium borohydride, STAB is milder and selective for the
protonated imine intermediate over the starting aldehyde. It is also tolerant of the slightly
acidic conditions often used to catalyze imine formation, allowing the entire process to occur
in a single reaction vessel.[12]

e Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is
typically used to prevent unwanted reactions with the hydride reagent.

Representative Experimental Workflow: Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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